Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate

Catalog No.
S14164607
CAS No.
M.F
C8H10BrNO2S
M. Wt
264.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propano...

Product Name

Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate

IUPAC Name

methyl (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoate

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1

InChI Key

AXIRWKQFUUXEIK-RXMQYKEDSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(S1)Br)N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(S1)Br)N

Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate is a specialized organic compound classified as an amino acid derivative. This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, along with an amino group attached to a propanoate ester. The molecular formula of this compound is C8H10BrNO2S, and it has a molecular weight of 264.14 g/mol. Its structure includes a methyl ester functional group, an amino group, and a brominated thiophene ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

  • Bromination: The thiophene ring can undergo further bromination to introduce additional bromine atoms.
  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
  • Substitution Reactions: The bromine atom on the thiophene can be substituted with various nucleophiles such as hydroxide, cyanide, or alkyl groups under appropriate conditions.

The biological activity of methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate is significant in medicinal chemistry. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve interference with bacterial enzymes or disruption of cell membrane integrity in microbial cells. Additionally, it may induce apoptosis in cancer cells by affecting cellular pathways related to cell division and survival. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmaceutical development.

The synthesis of methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate typically involves several key steps:

  • Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) or elemental bromine under catalytic conditions to yield 5-bromothiophene.
  • Amination: The brominated thiophene undergoes nucleophilic substitution with an amine to introduce the amino group.
  • Esterification: The resulting amino-thiophene compound is then esterified using methanol and an acid catalyst like sulfuric acid to form the final product .

These steps can be optimized for industrial production through continuous flow reactors and careful selection of solvents and catalysts.

Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting various diseases, including cancer and microbial infections.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives are used in developing organic semiconductors and electronic devices due to their conductive properties.

Research on interaction studies involving methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate has focused on its binding affinity to biological targets such as enzymes and receptors. The presence of the bromine atom and the amino group enables the compound to engage in hydrogen bonding and electrostatic interactions, influencing its biological activity. These studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
(S)-2-Amino-3-(thiophen-2-yl)propanoic acidC7H9NO2S1.00Lacks bromination
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidC7H8BrNO2S0.82Different stereochemistry
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidC7H8BrNO2S0.82Same bromination but different chirality
(R)-3-Amino-3-(thiophen-2-yl)propanoic acidC7H9NO2S0.76Lacks bromination
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acidC7H9NO2S0.75Different aromatic system

Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate stands out due to its specific combination of a brominated thiophene ring and an amino acid structure, which may enhance its biological activity compared to similar compounds lacking these features .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.96156 g/mol

Monoisotopic Mass

262.96156 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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